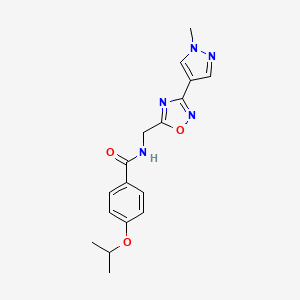

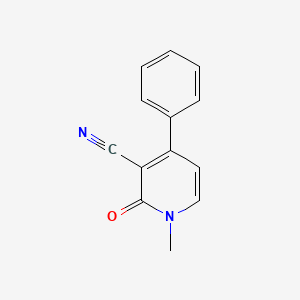

4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic molecule that appears to be related to a class of compounds with potential biological applications. Although the exact compound is not described in the provided papers, similar structures have been synthesized and evaluated for various biological activities, including antimycobacterial, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives involves the formation of an intermediate pyrazole which is further reacted with different aryl substituents to yield the final compounds . Similarly, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides is achieved through the reduction of corresponding imino-pyridinium ylides . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds often includes a benzamide moiety linked to a heterocyclic system such as a pyrazole or oxadiazole ring. These structures are known to interact with various biological targets due to their ability to mimic the structure of natural substrates or bind to active sites of enzymes . The presence of substituents like chloro, methyl, or isopropoxy groups can significantly influence the binding affinity and selectivity of these molecules towards their targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. For example, the oxadiazole and pyrazole rings in these molecules can participate in hydrogen bonding and other non-covalent interactions, which are crucial for their biological activity . Additionally, the benzamide group can undergo further chemical modifications, which can be exploited to fine-tune the properties of these compounds for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are typically characterized by their solubility, melting points, and stability. These properties are essential for determining the compound's suitability for drug development, as they affect its bioavailability and pharmacokinetics. The compounds described in the papers exhibit good stability and moderate solubility, which are favorable characteristics for potential therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide derivatives have been synthesized and evaluated for their antimycobacterial properties. These compounds have demonstrated significant activity against Mycobacterium tuberculosis, with certain derivatives showing promising potential as lead molecules for further drug development due to their low toxicity against normal cell lines, indicating their potential in treating tuberculosis without adverse effects on healthy cells (Nayak et al., 2016).

Anti-Influenza Virus Activity

The synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives has shown remarkable activity against the influenza A virus (subtype H5N1), commonly known as bird flu. These compounds were prepared through a series of reactions starting from benzoyl isothiocyanate, demonstrating significant antiviral activities and highlighting their potential as a basis for developing new treatments for avian influenza (Hebishy et al., 2020).

Antimicrobial Activity

A study on thiosemicarbazide derivatives, including 4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, for the synthesis of target heterocyclic compounds, has demonstrated their antimicrobial potential. These compounds were tested for their efficacy against various bacterial strains, offering insights into their use as building blocks in developing new antimicrobial agents (Elmagd et al., 2017).

Eigenschaften

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-11(2)24-14-6-4-12(5-7-14)17(23)18-9-15-20-16(21-25-15)13-8-19-22(3)10-13/h4-8,10-11H,9H2,1-3H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDOXTSTWIYPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)

![1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2518796.png)

![3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2518799.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide](/img/structure/B2518804.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2518814.png)

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2518815.png)